3,5,9-trimethyl-6-[3-oxo-3-(4-phenylpiperazino)propyl]-7H-furo[3,2-g]chromen-7-one
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Overview
Description
3,5,9-Trimethyl-6-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a furochromenone core with a phenylpiperazine moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,9-trimethyl-6-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the furochromenone core: This can be achieved through cyclization reactions involving appropriate starting materials such as substituted phenols and aldehydes.
Introduction of the phenylpiperazine moiety: This step involves the reaction of the furochromenone intermediate with 4-phenylpiperazine under suitable conditions, such as in the presence of a base and a solvent like dichloromethane.
Final modifications: Additional steps may be required to introduce the 3-oxo-3-(4-phenylpiperazin-1-yl)propyl group, often involving selective oxidation and substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3,5,9-Trimethyl-6-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylpiperazine moiety can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3,5,9-Trimethyl-6-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Pharmacology: It can be used to study the interactions with various biological targets, including neurotransmitter receptors and ion channels.
Materials Science: The compound’s properties may be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Biological Research: It can serve as a tool compound to investigate biological pathways and mechanisms, particularly those involving oxidative stress and cellular signaling.
Mechanism of Action
The mechanism of action of 3,5,9-trimethyl-6-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets. These may include:
Receptors: Binding to neurotransmitter receptors such as serotonin or dopamine receptors, modulating their activity.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways, such as kinases or phosphatases.
Ion Channels: Modulation of ion channel activity, affecting cellular excitability and signaling.
Comparison with Similar Compounds
Similar Compounds
3,5,5-Trimethyl-4-(3-oxobutyl)-2-cyclohexen-1-one: Shares a similar core structure but lacks the phenylpiperazine moiety.
4-(3-Hydroxy-1-butenyl)-3,5,5-trimethyl-2-cyclohexen-1-one: Another related compound with a different functional group arrangement.
Uniqueness
3,5,9-Trimethyl-6-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one stands out due to its combination of a furochromenone core and a phenylpiperazine moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for diverse research applications and potential therapeutic uses.
Properties
Molecular Formula |
C27H28N2O4 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
3,5,9-trimethyl-6-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C27H28N2O4/c1-17-16-32-25-19(3)26-23(15-22(17)25)18(2)21(27(31)33-26)9-10-24(30)29-13-11-28(12-14-29)20-7-5-4-6-8-20/h4-8,15-16H,9-14H2,1-3H3 |
InChI Key |
TZTPPNVBZXWLRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N4CCN(CC4)C5=CC=CC=C5)C)C |
Origin of Product |
United States |
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